molecular formula C9H13N3O3 B1420794 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid CAS No. 1189002-79-6

2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1420794
M. Wt: 211.22 g/mol
InChI Key: DRBJFHVZKUEIRH-UHFFFAOYSA-N
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Description

“2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H13N3O3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular weight of “2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid” is 211.218 . The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The density of “2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid” is approximately 1.3±0.1 g/cm3. It has a boiling point of 418.6±55.0 °C at 760 mmHg .

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

  • Hydrogen Bonding : Compounds similar to 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid, such as 2-amino-4-methoxy-6-methylpyrimidine, exhibit significant hydrogen bonding. This is crucial in the formation of chains and sheets in crystal structures through N-H...N hydrogen bonds and aromatic π-π stacking interactions (Glidewell, Low, Melguizo, & Quesada, 2003).

Chemical Synthesis and Modification

  • Synthesis of Nitrate Salts : Research on the reflux of thiamin mononitrate in methanol has led to the synthesis of single crystals of various pyrimidinium crowns. This is related to the chemical behavior and potential applications of compounds like 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid in crystallography (Cramer, Waddling, Fujimoto, Smith, & Kim, 1997).

  • Antiplasmin Drug Research : Aza analogs of 4-aminomethylbenzoic acid, which are structurally related to 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid, have been prepared in the search for new antiplasmin drugs. These studies highlight the potential medical applications of similar compounds (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).

Molecular Interactions and Complexes

  • Supramolecular Scaffold : Studies have focused on hydrogen bonding interactions between 2-amino-4-methylpyrimidine (AMPY) and dicarboxylic acids. This research provides insights into the supramolecular structures that can be formed with compounds like 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid (Mahapatra, Sahoo, Goswami, & Fun, 2011).

  • Molecular Cocrystals : The formation of molecular cocrystals with heterocyclic carboxylic acids using compounds like 2-aminopyrimidine demonstrates the potential for creating diverse molecular structures, which is relevant for the study of 2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid (Lynch, Latif, Smith, Byriel, Kennard, & Parsons, 1998).

properties

IUPAC Name

2-(2-methoxyethylamino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-7(8(13)14)5-11-9(12-6)10-3-4-15-2/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJFHVZKUEIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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